molecular formula C7H4BrN3O2 B11871070 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

Cat. No.: B11871070
M. Wt: 242.03 g/mol
InChI Key: GKSLHWWZVCFDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and bromination, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield alcohols, and substitution can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines such as:

Uniqueness

The uniqueness of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-3(7(12)13)6-4(10-5)2-9-11-6/h1-2H,(H,9,11)(H,12,13)

InChI Key

GKSLHWWZVCFDKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.